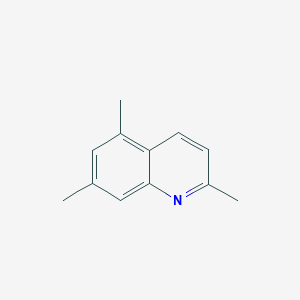

2,5,7-Trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDYKIJCJSRIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588927 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-67-0 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102871-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5,7 Trimethylquinoline

Classical and Modern Synthetic Approaches to Quinoline (B57606) Core Structures

The synthesis of the quinoline scaffold, a key structural motif in numerous natural products and pharmaceutical agents, has been extensively studied for over a century. rsc.orgresearchgate.net Classical methods, often named after their discoverers, provide fundamental pathways to the bicyclic system, while modern adaptations aim to improve efficiency, versatility, and environmental sustainability. rsc.orgrsc.org These methods, including the Skraup, Combes, Friedländer, Gould-Jacobs, and Pfitzinger reactions, allow for the preparation of a wide array of substituted quinolines by varying the starting materials. rsc.org

The Skraup synthesis is a classic method for preparing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. organicreactions.orgpharmaguideline.com The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the reactive intermediate, acrolein. pharmaguideline.com The aromatic amine then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring system. organicreactions.orgyoutube.com

While the traditional Skraup reaction produces quinoline itself, it can be adapted to synthesize substituted derivatives. organicreactions.org The substitution pattern on the benzene (B151609) ring of the final product is determined by the substituents on the starting aniline (B41778). organicreactions.org For instance, to achieve substitution at the 5- and 7-positions, an aniline with corresponding substituents at the meta-positions is required.

Modifications to the Skraup reaction, such as the Doebner-von Miller reaction, enhance its versatility. This variation uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of substituents onto the pyridine (B92270) ring of the quinoline core. rsc.orgresearchgate.net The reaction is believed to proceed through the formation of a Schiff base, followed by cycloalkenylation and annulation to form a dihydroquinoline, which is then oxidized. acs.org The use of acetylated amines instead of free bases has also been shown to improve yields and reduce the often-violent nature of the reaction. cdnsciencepub.com

| Reaction | General Reactants | Key Features | Citations |

| Classical Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Forms unsubstituted or benzene-ring-substituted quinolines. Can be a vigorous reaction. | organicreactions.orgpharmaguideline.comnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | A more versatile modification that allows for substitution on the pyridine ring. | rsc.orgresearchgate.netacs.org |

| Acetylated Amine Mod. | Acetanilide (or other acetylated amine), Glycerol, H₂SO₄ | Improves yield and operational safety by moderating reaction violence. | cdnsciencepub.com |

First reported in 1888, the Combes quinoline synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction proceeds in several steps: initial condensation between the aniline and one of the ketone groups of the β-diketone forms an enamine or Schiff base intermediate. wikipedia.orgyoutube.com Subsequent acid-catalyzed intramolecular electrophilic cyclization (annulation) onto the aromatic ring, which is the rate-determining step, followed by dehydration, affords the final quinoline product. wikipedia.org

The substitution pattern of the resulting quinoline is directly controlled by the choice of the starting aniline and the β-diketone. researchgate.net For example, using a substituted aniline like 3,5-dimethylaniline (B87155) would place methyl groups at the 5- and 7-positions of the quinoline product. The choice of a symmetric or unsymmetric β-diketone determines the substituents at the 2- and 4-positions. researchgate.net A study on the synthesis of 2,4,7-trimethylquinoline (B11914665) utilized the Combes reaction between m-toluidine (B57737) and pentane-2,4-dione. asianpubs.org

The Friedländer synthesis is a highly versatile and straightforward method for producing substituted quinolines. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second molecule containing an α-methylene group (a ketone or aldehyde with at least two alpha-hydrogens). wikipedia.orgjk-sci.com The reaction is typically catalyzed by acids or bases. jk-sci.comresearchgate.net

Two primary mechanisms have been proposed. One pathway involves an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org The alternative pathway begins with the formation of a Schiff base between the reactants, followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org

This method is exceptionally well-suited for creating polysubstituted quinolines because the substitution pattern can be precisely controlled by the choice of both reactants. nih.govresearchgate.net To synthesize 2,5,7-trimethylquinoline, for example, the logical starting materials would be 2-amino-3,5-dimethylbenzaldehyde (B1500763) reacting with acetone (B3395972). The 2-amino-3,5-dimethylbenzaldehyde provides the benzene ring with its 5- and 7-methyl groups and the C4 carbon of the pyridine ring, while acetone provides the C2 (with its methyl group) and C3 carbons.

Gould-Jacobs Reaction The Gould-Jacobs reaction is a multi-step process used to synthesize 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The synthesis begins with the condensation of an aniline with an ethoxymethylenemalonate ester. d-nb.info This is followed by a thermal cyclization, which proceeds through a 6-electron process to form a 4-oxoquinoline intermediate. wikipedia.orgd-nb.info The final steps involve saponification of the ester group and subsequent decarboxylation upon heating to yield the 4-hydroxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org Applying this method to 3,5-dimethylaniline would be a viable route to 5,7-dimethyl-4-hydroxyquinoline.

Pfitzinger Reaction The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgthieme-connect.de The reaction mechanism involves the initial base-catalyzed hydrolysis of the isatin amide bond to form an isatoic acid salt. wikipedia.orgthieme-connect.de This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org These products can often be decarboxylated to yield the corresponding quinoline. scribd.com To prepare this compound via this route, one would start with 4,6-dimethylisatin and acetone. The reaction would produce this compound-4-carboxylic acid, which could then be decarboxylated. researchgate.net

Friedländer Synthesis and its Adaptations for Quinoline Derivatives

Specific Synthesis of this compound

While various classical methods can be adapted, the Combes synthesis presents a direct and logical pathway to this compound. This approach involves the reaction of 3,5-dimethylaniline with a suitable β-dicarbonyl compound, such as 3-ketobutanal (acetoacetaldehyde), under acidic conditions.

The specific synthesis of this compound via a Combes-type reaction proceeds through a series of well-defined intermediates.

Starting Materials:

Arylamine: 3,5-Dimethylaniline (provides the benzene ring with 5- and 7-methyl substituents)

β-Dicarbonyl Compound: 3-Ketobutanal (provides the C2-methyl, C3, and C4 atoms of the pyridine ring)

Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄), facilitates both condensation and cyclization. wikipedia.org

Reaction Pathway and Intermediates:

Enamine/Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 3,5-dimethylaniline on the more reactive aldehyde carbonyl of 3-ketobutanal. After dehydration, this forms a Schiff base intermediate. This intermediate exists in equilibrium with its more stable enamine tautomer, which is crucial for the subsequent cyclization step. wikipedia.orgyoutube.com

Acid-Catalyzed Annulation (Cyclization): This is the rate-determining step of the synthesis. wikipedia.org The enamine, activated by protonation, acts as a nucleophile. It attacks one of the unsubstituted ortho positions of the dimethylaniline ring in an intramolecular electrophilic aromatic substitution. This closes the second six-membered ring, forming a non-aromatic hydroxylated intermediate.

Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a water molecule (dehydration) from the cyclized intermediate. wikipedia.org This restores the aromaticity of the newly formed pyridine ring, yielding the stable final product, this compound.

| Step | Process | Key Intermediate(s) | Description |

| 1 | Condensation | Schiff Base / Enamine | 3,5-Dimethylaniline reacts with 3-ketobutanal to form an imine, which tautomerizes to a more stable enamine. |

| 2 | Cyclization | Cyclized Tetrahydroquinolinol | The enamine undergoes an intramolecular electrophilic attack on the aromatic ring, catalyzed by acid, to form the second ring. |

| 3 | Aromatization | This compound | The cyclized intermediate loses a molecule of water to form the final, stable aromatic product. |

Catalytic Systems and Reagents for Improved Yield and Selectivity

The evolution of quinoline synthesis has been marked by the introduction of sophisticated catalytic systems designed to enhance reaction rates, yields, and selectivity. Transition metal complexes and Lewis acids are at the forefront of this advancement.

One notable reagent is Manganese(III) acetate (B1210297) (Mn(OAc)₃) , which is particularly effective in radical-mediated reactions. researchgate.net It is often used for the aromatization of dihydroquinoline intermediates, a critical final step in many quinoline syntheses. scirp.orgscirp.org Mn(OAc)₃ acts as a moderate and selective one-electron oxidant, facilitating the formation of carbon-centered radicals that can lead to cyclization and subsequent aromatization. scirp.orgscirp.orgorganic-chemistry.org For instance, in the synthesis of 2,4,7-trimethylquinolin-5-ol, Mn(OAc)₃ is used to aromatize the precursor 2,4,7-trimethyl-7,8-dihydro quinolinone, achieving a yield of 43%. scirp.orgresearchgate.net The reaction mechanism involves the direct interaction of the manganese salt with the ketone precursor to form a more stable aromatic state. scirp.org The selectivity of Mn(OAc)₃ is a key advantage, preventing over-oxidation or undesired side reactions. scirp.orgscispace.com

Other catalytic systems have also shown great promise. Silver(I)-exchanged Montmorillonite K10 has been employed as a recyclable, heterogeneous catalyst in Döebner-von Miller reactions, yielding quinolines in good to excellent yields under solvent-free conditions. researchgate.net Similarly, ytterbium triflate (Yb(OTf)₃) has been used to catalyze three-component reactions of aldehydes, alkynes, and amines under microwave irradiation, demonstrating high efficiency. organic-chemistry.org The use of metal halide clusters from groups 5-7 has also been explored for the vapor-phase synthesis of trimethyl-dihydroquinolines from anilines and acetone. google.com

The choice of catalyst or promoter can even dictate the final product structure. In a divergent strategy using 2-styrylanilines and β-keto esters, iodine was found to facilitate the formation of 2-alkylquinolines, whereas manganese(III) acetate selectively produced quinoline-2-carboxylates, highlighting the power of chemoselectivity through catalyst choice. mdpi.com

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst/Reagent | Reaction Type | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|

| Manganese(III) Acetate | Aromatization of dihydroquinolines | High selectivity, moderate reactivity | 43% | scirp.org |

| Yb(OTf)₃ / Microwave | Three-component synthesis | Short reaction times, high yields, recyclable | Up to 93% | organic-chemistry.org |

| Ag(I)-Montmorillonite K10 | Döebner-von Miller | Solvent-free, recyclable catalyst | Good to Excellent | researchgate.net |

| Iodine vs. Mn(OAc)₃ | Cascade annulation | Promoter-controlled chemoselectivity | N/A | mdpi.com |

| Hercynite@sulfuric acid | Hantzsch synthesis | Solvent-free, high yields, short reaction times | 86-98% | nih.gov |

Optimization of Reaction Conditions

Fine-tuning reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of this compound. The interplay of these factors can dramatically influence the reaction pathway and efficiency.

Temperature: The effect of temperature is highly dependent on the specific reaction. While some classical methods require high temperatures, modern approaches often find that milder conditions are more effective. thieme-connect.de For example, in one study on a deoxygenative C2-heteroarylation, lowering the temperature from 80 °C to room temperature surprisingly increased the product yield from 52% to 95% and reduced the reaction time to just 15 minutes. researchgate.net Conversely, in other syntheses, such as those using hercynite@sulfuric acid as a catalyst, heating to 100 °C was found to be optimal. rsc.org

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines using a heteropolyacid catalyst, acetonitrile (B52724) proved to be the most effective solvent, yielding products in the 77-94% range. google.com Some modern methods aim to eliminate organic solvents altogether, aligning with green chemistry principles. researchgate.netnih.gov

Reaction Time: The optimization of catalysts and conditions often leads to a significant reduction in reaction time. Microwave-assisted syntheses, for example, can be completed in a matter of minutes, compared to the hours or even days required for some traditional methods. organic-chemistry.orgrsc.org A Yb(OTf)₃-catalyzed synthesis of substituted quinolines achieved optimal yields in just 3 minutes under microwave irradiation. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for Quinoline Synthesis

| Reaction | Parameter Optimized | Condition | Resulting Yield | Reference |

|---|---|---|---|---|

| Deoxygenative C2-heteroarylation | Temperature | Room Temperature (vs. 80 °C) | 95% (vs. 40-52%) | researchgate.net |

| Heteropolyacid-catalyzed synthesis | Solvent | Acetonitrile | 77-94% | google.com |

| Yb(OTf)₃-catalyzed synthesis | Reaction Time (Microwave) | 3 minutes | up to 93% | organic-chemistry.org |

| Hantzsch synthesis (Hercynite@sulfuric acid) | Temperature | 100 °C | 98% | rsc.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and improve efficiency. nih.govrsc.org Key strategies include the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free reaction conditions. nih.govrsc.org

Microwave Irradiation: This technique has emerged as a powerful tool for accelerating organic reactions. rsc.orgunf.edu In the synthesis of substituted quinolines, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. organic-chemistry.orgrsc.org For example, a solid acid-catalyzed (montmorillonite K-10), microwave-assisted synthesis of quinolines from anilines, aldehydes, and alkynes proceeds in minutes with excellent yields and high atom economy. rsc.org

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. The Hantzsch synthesis of polyhydroquinolines has been successfully performed under solvent-free conditions at 100 °C using a recyclable magnetic nanocatalyst (hercynite@sulfuric acid), achieving yields between 86-98%. nih.govrsc.org The Döebner-von Miller synthesis has also been adapted to solvent-free conditions using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst. researchgate.net

Ultrasonic Irradiation: Ultrasound has been utilized to promote the synthesis of polyhydroquinolines. A four-component condensation reaction catalyzed by copper perchlorate (B79767) hexahydrate under ultrasound irradiation proceeds in short reaction times at room temperature with excellent yields. nih.gov This method highlights the synergistic effect between the catalyst and the ultrasound, offering advantages in terms of yield, reaction time, and ease of workup. nih.gov

Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They have been used as recyclable media for quinoline synthesis. A Yb(OTf)₃ catalyzed three-component reaction in the ionic liquid [bmim][BF₄] under microwave irradiation provides an efficient and recyclable system for producing substituted quinolines. organic-chemistry.org

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound relies on the availability of specific precursors, primarily substituted anilines and carbonyl compounds. The classic Doebner-von Miller reaction, for instance, would theoretically involve the reaction of 3,5-dimethylaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) (formed in situ from acetaldehyde). thieme-connect.de

The key aniline precursor for this compound is 3,5-dimethylaniline . This intermediate can be synthesized through various methods, most commonly involving the reduction of a corresponding nitroaromatic compound. The synthesis typically starts with m-xylene, which undergoes nitration to form 1,3-dimethyl-5-nitrobenzene. Subsequent reduction of the nitro group, often using catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal-acid systems (like Sn/HCl or Fe/HCl), yields 3,5-dimethylaniline.

Another crucial intermediate is the dihydroquinoline form, such as 2,4,7-trimethyl-7,8-dihydroquinolin-5-one . This ketone is a direct precursor that can be aromatized to form a quinolinol derivative. scirp.orgresearchgate.net The synthesis of such dihydroquinolinones often involves a multi-step sequence, starting from simpler aromatic amines and β-dicarbonyl compounds, followed by cyclization and other functional group manipulations. The aromatization of this specific intermediate using manganese(III) acetate leads to the formation of 2,4,7-trimethylquinolin-5-ol. scirp.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2,5,7 Trimethylquinoline

Elucidation of Molecular Structure through Advanced Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,5,7-trimethylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR provide specific data on the chemical environment of each atom.

¹H NMR: In a ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the methyl groups at positions 2, 5, and 7 exhibit distinct singlet peaks. rsc.org The protons of the three methyl groups appear at chemical shifts of approximately δ 2.55 ppm, δ 2.35 ppm, and δ 2.35 ppm, respectively. rsc.org The aromatic protons on the quinoline (B57606) ring system give rise to a multiplet in the region of δ 7.08-8.05 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum, also recorded in CDCl₃ at 125 MHz, reveals the chemical shifts for each carbon atom in the molecule. rsc.org The methyl carbons at positions 2, 5, and 7 are observed at approximately δ 25.2 ppm, δ 22.5 ppm, and δ 24.6 ppm. rsc.org The ipso carbons, which are the carbons directly attached to the substituent groups, and the other aromatic carbons resonate in the range of δ 120.5-158.0 ppm. rsc.org Specifically, the ipso carbons are found at δ 123.3, 139.7, 146.5, and 158.0 ppm. rsc.org

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H (2-CH₃) | ~2.55 | Singlet | rsc.org |

| ¹H (5-CH₃) | ~2.35 | Singlet | rsc.org |

| ¹H (7-CH₃) | ~2.35 | Singlet | rsc.org |

| ¹H (Aromatic) | 7.08-8.05 | Multiplet | rsc.org |

| ¹³C (2-CH₃) | ~25.2 | - | rsc.org |

| ¹³C (5-CH₃) | ~22.5 | - | rsc.org |

| ¹³C (7-CH₃) | ~24.6 | - | rsc.org |

| ¹³C (Aromatic) | 120.5-131.0 | - | rsc.org |

| ¹³C (Ipso) | 123.3, 139.7, 146.5, 158.0 | - | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 2,4,7-trimethylquinoline-5-ol, shows a characteristic broad peak around 3420 cm⁻¹ corresponding to the O-H stretching vibration. scirp.org For this compound, one would expect to observe characteristic C-H stretching vibrations for the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system. asianpubs.orgdocbrown.info

Mass Spectrometry (MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 171.24 g/mol . nih.gov Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for obtaining the molecular ion peak of a compound. scirp.orgnih.gov For a related compound, 2,4,7-trimethylquinoline-5-ol, the FAB-MS spectrum shows a peak at m/z 188.10, corresponding to the protonated molecule [M+H]⁺. scirp.orgscispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. A study on 2,5,7-triphenylquinoline, a derivative of this compound, showed three absorption bands in its UV-Vis spectrum at 210, 275, and 350 nm when dissolved in dichloromethane. nih.gov The photoluminescence (PL) spectrum of this derivative exhibited an emission maximum at 393.6 nm. nih.gov These electronic properties are influenced by the extended π-conjugation of the quinoline ring system. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray crystallography)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound was not found, analysis of related quinoline derivatives provides insights into the expected structural features. For instance, X-ray diffraction studies on other substituted quinolines have been used to confirm their stereochemistry and resolve bond angles and halogen positions. researchgate.net Such an analysis for this compound would reveal the planarity of the quinoline ring and the spatial orientation of the three methyl groups.

Computational Chemistry for Structural and Vibrational Analysis (e.g., DFT, Ab initio Hartree-Fock calculations)

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, are used to model and predict the structural and vibrational properties of molecules. researchgate.netwikipedia.org These theoretical calculations can complement experimental data by providing optimized geometric parameters (bond lengths and angles) and calculated vibrational frequencies. researchgate.net Studies on similar molecules, like other methyl-substituted quinolines, have shown that DFT and HF methods can accurately predict their infrared spectra and molecular geometries. researchgate.netbohrium.com For this compound, these computational approaches could be used to predict its IR and Raman spectra and to gain a deeper understanding of its electronic structure. researchgate.netresearchgate.net

Purity Assessment and Enantiomeric Composition Analysis of this compound

The determination of chemical purity is a critical aspect of the characterization of any compound, ensuring that the substance is free from significant levels of impurities, which could interfere with subsequent applications or studies. For this compound, various chromatographic techniques are employed to assess its purity.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used methods for the purity assessment of organic compounds like this compound. These techniques separate the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for quantitative determination of its purity.

In the context of synthetic chemistry, the purity of this compound is often determined after its preparation. For instance, in a photocatalytic synthesis route starting from 3,5-dimethylnitrobenzene and ethanol, the reaction mixture is analyzed to determine the conversion of the starting material and the yield of the desired product. arabjchem.org Such analyses typically involve Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and quantify the components of the reaction mixture. arabjchem.org

Commercial suppliers of this compound also provide purity specifications, which are typically determined by HPLC. For example, some suppliers offer this compound with a purity of ≥98%, as verified by HPLC analysis. sigmaaldrich.com

Gas chromatography has been effectively utilized for the purity determination of various methyl-quinoline isomers. mdpi.com In these methods, a sample is vaporized and injected onto a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. mdpi.com For closely related alkyl-quinolines, this method has been shown to detect impurities at very low levels. mdpi.com

The following table summarizes the purity data found for this compound and related analytical methodologies.

| Analytical Method | Sample Source/Context | Purity/Yield | Reference |

| HPLC | Commercial Product | ≥98% | sigmaaldrich.com |

| GC-MS | Photocatalytic Synthesis | 61% Yield, 89% Conversion | arabjchem.org |

| Gas Chromatography | General method for methyl-quinolines | Detection of impurities >0.0004 mass fraction | mdpi.com |

Enantiomeric Composition Analysis

Enantiomeric composition analysis is relevant only for chiral compounds, which are molecules that are non-superimposable on their mirror images. This property typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents.

An examination of the molecular structure of this compound reveals that it is an achiral molecule. The quinoline ring system is planar, and none of the carbon atoms in the molecule serve as a stereocenter. The methyl groups are attached to the aromatic quinoline core, which does not introduce any chiral elements.

Since this compound is achiral, it does not exist as a pair of enantiomers. Therefore, the concept of enantiomeric composition is not applicable to this compound. While numerous studies focus on the enantioselective synthesis and analysis of various chiral quinoline derivatives, these are not relevant to this compound itself due to its inherent lack of chirality. asianpubs.orgchinesechemsoc.orgdicp.ac.cnpku.edu.cnacs.org

Derivatization and Functionalization Strategies of 2,5,7 Trimethylquinoline

Regioselective Functionalization of the Quinoline (B57606) Ring System

The selective functionalization of specific positions on the 2,5,7-trimethylquinoline ring is crucial for developing derivatives with desired properties. The presence of methyl groups at the 2, 5, and 7 positions influences the electronic and steric environment of the quinoline core, directing the course of chemical reactions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. nih.gov For instance, methods have been developed for the site-selective metal-catalyzed C-H functionalization of quinolines and their N-oxide counterparts. nih.gov The choice of catalyst, oxidant, and reaction conditions can precisely control the position of functionalization. nih.gov

The methyl groups on the this compound ring can also be the site of functionalization. For example, the methyl group at the 2-position can be oxidized to an aldehyde, which can then undergo further condensation reactions. asianpubs.org This highlights how the inherent substituents can be leveraged for regioselective modifications.

Introduction of Various Substituents for Structure-Activity Relationship Studies

The systematic introduction of different substituents onto the this compound framework is a fundamental strategy in medicinal chemistry to establish structure-activity relationships (SAR). By modifying the core structure and observing the resulting changes in biological activity, researchers can identify key structural features responsible for a compound's therapeutic effects.

For example, in the development of nonsteroidal progesterone (B1679170) receptor antagonists, a series of 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines were synthesized. acs.org The introduction of electron-withdrawing substituents at the meta position of the C(6) aryl group led to significant improvements in the modulatory activity on the human progesterone receptor. acs.org This demonstrates how targeted substituent changes can enhance biological potency.

Similarly, studies on 8-hydroxyquinoline (B1678124) (HQ) ligands in ruthenium(II) coordination complexes have shown that the number and identity of substituents profoundly affect their cytotoxic properties. uky.edu The investigation of mono-, di-, and tri-substituted hydroxyquinoline ligands revealed that the 2- and 7-positions are key sites for halogen incorporation to improve potency. uky.edu Although not directly involving this compound, this principle of substituent-driven activity modulation is broadly applicable.

Oxidation and Reduction Reactions for Modified Quinoline Structures

Oxidation and reduction reactions are fundamental transformations used to modify the this compound structure, leading to a variety of derivatives with different oxidation states and properties.

Oxidation: The oxidation of this compound can lead to the formation of various derivatives. For instance, the methyl group at the 2-position can be oxidized to a carboxaldehyde group using selenium dioxide (SeO2). asianpubs.org This aldehyde can then serve as a versatile intermediate for further synthetic transformations. asianpubs.org Another example involves the aromatization of 2,4,7-trimethyl-7,8-dihydroquinolinone using manganese(III) acetate (B1210297) to yield 2,4,7-trimethylquinolin-5-ol. researchgate.netoalib.com

Reduction: Reduction of the quinoline ring system typically yields dihydroquinoline or tetrahydroquinoline derivatives. evitachem.com These reduced forms often exhibit distinct biological activities compared to their aromatic counterparts. The choice of reducing agent and reaction conditions determines the extent of reduction. For example, catalytic hydrogenation is a common method for the synthesis of tetrahydroquinolines from quinoline precursors. smolecule.com

The following table summarizes some oxidation and reduction reactions involving trimethylquinoline derivatives:

| Starting Material | Reagent/Conditions | Product | Reference |

| 2,4,7-Trimethylquinoline (B11914665) | SeO₂ | 4,7-Dimethylquinoline-2-carboxaldehyde | asianpubs.org |

| 2,4,7-Trimethyl-7,8-dihydroquinolinone | Manganese(III) acetate | 2,4,7-Trimethylquinolin-5-ol | researchgate.netoalib.com |

| Quinoline derivatives | Catalytic Hydrogenation | Tetrahydroquinoline derivatives | smolecule.com |

Formation of Coordination Complexes with Metal Centers

The nitrogen atom in the quinoline ring and other potential donor atoms in substituted derivatives of this compound make them excellent ligands for forming coordination complexes with various metal centers. thermofisher.com These complexes can exhibit unique chemical, physical, and biological properties distinct from the free ligand.

A coordination complex is formed when a central metal atom or ion is bonded to an array of surrounding molecules or ions, known as ligands. thermofisher.com Quinolines can act as ligands, donating a pair of electrons to the metal center to form a coordinate covalent bond.

For instance, a ruthenium complex has been synthesized where the arene of a quinoline ligand is η6-bonded to the ruthenium metal center. rsc.org The stability of such complexes can be influenced by the substituents on the quinoline ring; quinolines with more methyl groups on the arene ring tend to be more kinetically stable. rsc.org

The coordination number of the central metal atom, which is the total number of points of attachment to the ligands, can vary and influences the geometry of the complex. libretexts.org Common geometries for metal complexes include octahedral, tetrahedral, and square planar. libretexts.orglibretexts.org

The following table provides examples of metal complexes with quinoline-type ligands:

| Metal Center | Ligand Type | Resulting Complex Property | Reference |

| Ruthenium(II) | Substituted 8-hydroxyquinolines | Promising cytotoxic activity against cancer cell lines | uky.edu |

| Ruthenium | Quinoline | η6-bonded complex with kinetic stability influenced by methyl groups | rsc.org |

Synthesis of Dihydroquinoline and Tetrahydroquinoline Derivatives

The synthesis of dihydro- and tetrahydroquinoline derivatives of this compound is of significant interest due to the diverse biological activities associated with these reduced heterocyclic systems. nih.govontosight.ai

Dihydroquinolines: Dihydroquinoline derivatives can be synthesized through various methods. One approach involves the palladium-catalyzed dehydrogenative coupling, where intramolecular C-H alkenylation reactions can selectively yield 1,2-dihydroquinolines. nih.gov Another method involves the reaction of a natural benzoquinone with anilines and aromatic aldehydes, leading to new dihydroquinoline derivatives. nih.gov These can be subsequently oxidized to the corresponding quinoline derivatives. nih.gov

Tetrahydroquinolines: Tetrahydroquinolines are commonly synthesized via the hydrogenation of quinoline derivatives. smolecule.comrsc.org Catalytic hydrogenation using noble metal catalysts like palladium on carbon (Pd-C) or ruthenium on carbon (Ru/C), or non-noble metal catalysts like Raney nickel, can effectively reduce the quinoline ring. smolecule.com Electrochemical methods have also been developed, such as the hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, to produce tetrahydroquinoline derivatives under mild conditions. rsc.org

The Povarov reaction, an aza-Diels-Alder reaction, is another versatile method for synthesizing tetrahydroquinolines, which can be performed as a multi-step or a one-pot multicomponent reaction. sci-rad.com

The following table summarizes some synthetic routes to dihydro- and tetrahydroquinolines:

| Product Type | Synthetic Method | Key Features | Reference(s) |

| Dihydroquinolines | Palladium-catalyzed C-H alkenylation | Selective formation of 1,2-dihydroquinolines | nih.gov |

| Dihydroquinolines | Reaction with benzoquinone, anilines, and aldehydes | Formation of new dihydroquinoline derivatives | nih.gov |

| Tetrahydroquinolines | Catalytic Hydrogenation | Use of various metal catalysts (Pd/C, Ru/C, Raney Ni) | smolecule.com |

| Tetrahydroquinolines | Electrochemical Hydrocyanomethylation | Mild, efficient, and good functional group tolerance | rsc.org |

| Tetrahydroquinolines | Povarov Reaction | Aza-Diels-Alder approach | sci-rad.com |

Condensation and Coupling Reactions for Complex Architectures

Condensation and coupling reactions are powerful tools for extending the molecular framework of this compound, leading to the construction of more complex and elaborate chemical architectures.

Condensation Reactions: Condensation reactions involving functionalized this compound derivatives are widely used to build larger molecules. For example, 4,7-dimethylquinoline-2-carboxaldehyde, synthesized from the oxidation of 2,4,7-trimethylquinoline, can undergo condensation with various hydrazines to form hydrazones, or with other reagents to produce oximes and semicarbazones. asianpubs.org These condensation products can then serve as precursors for the synthesis of other heterocyclic systems, such as formazans. asianpubs.org

Coupling Reactions: Coupling reactions, particularly those catalyzed by transition metals, provide an efficient means to form new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in linking the this compound core to other molecular fragments. Palladium-catalyzed dehydrogenative coupling, for instance, is an effective strategy for constructing the quinoline scaffold itself through intramolecular C-H alkenylation. nih.gov While this example illustrates the formation of the quinoline ring, similar principles can be applied to couple pre-existing quinoline derivatives with other molecules.

The synthesis of sulfonylated quinolines has been achieved through a zinc powder mediated coupling reaction in water, showcasing a greener approach to quinoline functionalization. rsc.org

The following table provides examples of condensation and coupling reactions involving quinoline derivatives:

| Reaction Type | Starting Material Derivative | Reactant | Product Type | Reference |

| Condensation | 4,7-Dimethylquinoline-2-carboxaldehyde | Hydrazines | Hydrazones | asianpubs.org |

| Coupling | Alkyne, Amine, Aldehyde | Zinc(II) triflate catalyst | Substituted quinoline | rsc.org |

| Coupling | 2-(Aminomethyl)-aniline, Aromatic ketone | Oxygen (oxidant) | Substituted quinoline | rsc.org |

Investigation of Photophysical Properties and Applications

Fluorescence and Photoluminescence Characteristics

Quinoline (B57606) and its derivatives are known for their fluorescent properties, which arise from the de-excitation of electrons from an excited singlet state (S1) to the ground state (S0). The specific characteristics of this emission, such as wavelength and intensity, are highly dependent on the molecular structure and its environment. Derivatives of 2,5,7-trimethylquinoline have been shown to exhibit notable fluorescence. For instance, 2-aryl-6-(dimesitylboryl)-3,5,7-trimethylquinolines display blue fluorescence, with emission wavelengths (λem) recorded between 389 and 425 nm in chloroform (B151607). researchgate.net Similarly, a ruthenium complex incorporating a 3-cyclohexyl-2,5,7-trimethylquinoline ligand was observed to fluoresce when excited at 380 nm, with an emission peak at 460 nm. rsc.org

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For derivatives of this compound, this value can vary significantly. For example, 2-aryl-6-(dimesitylboryl)-3,5,7-trimethylquinolines have shown moderate fluorescence quantum yields ranging from 8% to 49%. researchgate.net In contrast, more complex rhodamine dyes that incorporate a trimethylquinoline fragment can achieve very high quantum yields, between 58% and 92%. nih.gov

Another critical parameter in photophysics is the Stokes shift, which is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. mit.edu This shift is a result of energy loss due to non-radiative processes, such as vibrational relaxation, before the fluorescent emission occurs. mit.edu A larger Stokes shift is often desirable in applications like fluorescent probes and solar concentrators to minimize reabsorption of the emitted light. mit.edursc.org For some trifluoromethylated quinoline-based Schiff bases, Stokes shifts were observed to be larger in more polar solvents, ranging from 65-150 nm in DMSO and MeOH, compared to 59-85 nm in chloroform. beilstein-journals.org This indicates a significant structural reorganization in the excited state and stabilization of this polar state in polar solvents. beilstein-journals.orgsci-hub.se

| Compound Type | Solvent | Emission Maxima (λem) | Quantum Yield (Φf) | Stokes Shift | Reference |

|---|---|---|---|---|---|

| 2-aryl-6-(dimesitylboryl)-3,5,7-trimethylquinolines | Chloroform | 389–425 nm | 8–49% | Not Specified | researchgate.net |

| Rhodamine dyes with trimethylquinoline fragment | Aqueous Buffer | 655–659 nm | 58–92% | Not Specified | nih.gov |

| Trifluoromethylated quinoline-phenol Schiff bases | CHCl₃ | Not Specified | 12–80% | 59–85 nm | beilstein-journals.org |

| Trifluoromethylated quinoline-phenol Schiff bases | DMSO | Not Specified | 20–75% | 65–150 nm | beilstein-journals.org |

| Trifluoromethylated quinoline-phenol Schiff bases | MeOH | Not Specified | 13–85% | 65–130 nm | beilstein-journals.org |

The photophysical properties of quinoline compounds are highly tunable through chemical modification and by changing their environment. rsc.orgnih.govmdpi.com

Substituent Effects: The introduction of different functional groups onto the quinoline ring system can dramatically alter its electronic structure and, consequently, its absorption and emission characteristics. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, incorporating an electron-withdrawing trifluoromethyl (CF3) group into quinoline structures has been used to enhance electron transport properties in materials for OLEDs. beilstein-journals.org The position of substituents is also crucial; studies on related compounds have shown that changing the substituent position affects the wavelength and molar absorption coefficients. beilstein-journals.org The introduction of bulky substituents can induce out-of-plane rotation, which alters the energy gap between electronic states and can lead to significant shifts in the absorption spectrum. chemrxiv.org

Solvent Polarity: The polarity of the solvent can have a profound impact on the photophysical behavior of quinoline derivatives, a phenomenon known as solvatochromism. In general, an increase in solvent polarity can cause a bathochromic (red) shift in the emission spectrum of polar fluorophores due to the stabilization of the more polar excited state. sci-hub.senih.gov This effect has been observed in various quinoline-related structures. For example, the triplet lifetimes of 1,5-diaminoanthraquinone (B86024) in linear alcohols show a strong correlation with the solvent polarity. researchgate.net Similarly, for certain Schiff bases derived from quinolines, higher Stokes shifts were recorded in polar solvents like DMSO and methanol (B129727) compared to the less polar chloroform, indicating greater stabilization of the excited state in polar environments. beilstein-journals.org

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netub.edu This effect is the opposite of the more common aggregation-caused quenching (ACQ) that affects many traditional dyes. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular vibration (RIV) and rotation. researchgate.netub.edu By restricting these non-radiative decay pathways in the aggregated state, the radiative emission channel becomes dominant, leading to strong fluorescence. ub.edu

Materials exhibiting AIE are of great interest for applications in optoelectronics, chemical sensing, and bio-imaging. ub.edumagtech.com.cn Commercial suppliers list this compound and its carboxylic acid derivative as materials related to the field of Aggregation-Induced Emission, suggesting their use as building blocks for creating AIE-active luminogens (AIEgens).

Influence of Substituents and Solvent Polarity on Photophysical Behavior

Photostability and Degradation Studies

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical property for materials used in applications such as OLEDs and fluorescent probes. beilstein-journals.org The degradation of a fluorophore can occur when the absorbed light energy initiates chemical reactions, often involving reactive oxygen species generated in the process. beilstein-journals.org

Studies on related quinoline derivatives highlight the importance of this parameter. For example, the photostability of certain trifluoromethylated quinoline-based Schiff bases was evaluated under white-light LED irradiation, as their suitability for photobiological applications depends on their stability over long periods. beilstein-journals.org Research on 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has noted its use as an antioxidant to prevent the oxidative degradation of polymers, which implies it can react with and neutralize species that might otherwise lead to degradation. researchgate.net However, this reactivity also suggests that the quinoline structure itself can be susceptible to photo-oxidation. The stability of quinoline derivatives can be influenced by their chemical environment; for instance, a ruthenium complex of this compound showed stability in DMSO but was readily displaced by the solvent in acetonitrile (B52724), indicating that solvent choice can be critical for the stability of the compound in solution. rsc.org

Potential Applications in Organic Optoelectronic Materials (e.g., OLEDs)

The fluorescent properties of this compound and its derivatives make them promising candidates for use in organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). OLEDs are multilayer devices where organic materials are sandwiched between two electrodes. mdpi.comjmaterenvironsci.com When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons. The radiative decay of these excitons produces light, and the emission color is determined by the energy gap of the emissive material. jmaterenvironsci.com

Compounds with strong fluorescence and high quantum yields are essential for the emissive layer (EML) of an OLED to ensure high efficiency. sigmaaldrich.com The tunability of the emission color of quinoline derivatives through substituent effects is a significant advantage, allowing for the development of materials for different color displays. researchgate.net Furthermore, materials with good charge transport properties are required for the electron transport layers (ETL) and hole transport layers (HTL). jmaterenvironsci.comsigmaaldrich.com The incorporation of specific groups, such as phosphine (B1218219) oxide or trifluoromethyl, into quinoline structures can enhance their electron-transporting capabilities. beilstein-journals.orgsigmaaldrich.com The AIE properties associated with some quinoline structures are also highly beneficial, as they overcome the aggregation-caused quenching that often limits the performance of fluorescent materials in the solid-state films used in OLEDs. ub.edu

Mechanistic Studies and Theoretical Insights

Reaction Mechanism Elucidation (e.g., radical reactions, annulation strategies, C-H activation)

The synthesis of quinoline (B57606) derivatives, including 2,5,7-trimethylquinoline, often involves well-established reaction mechanisms that can be categorized into several key strategies.

Radical Reactions: Free radical reactions represent a significant pathway for the synthesis of certain quinoline derivatives. For instance, the aromatization of 2,4,7-trimethyl-7,8-dihydro quinolinone to form 2,4,7-trimethylquinoline-5-ol can be achieved using manganese(III) acetate (B1210297). oalib.comscispace.com This transition metal complex is known to facilitate free radical reactions with a moderate degree of reactivity and high selectivity. scispace.com The mechanism involves the generation of free radicals, which then participate in the aromatization of the ketone derivative. oalib.comscirp.org

Annulation Strategies: Annulation, the formation of a new ring, is a cornerstone of quinoline synthesis. Classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses are prominent examples.

Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones, followed by ring closure. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes annulation (the rate-determining step) and subsequent dehydration to yield the substituted quinoline. wikipedia.org

Doebner-von Miller Synthesis: This reaction is a variation of the Skraup synthesis and can be used to produce a variety of quinoline products. researchgate.net An alternative mechanistic pathway has been proposed for a variant of this reaction, which involves the initial formation of a Schiff base, followed by cycloalkenylation at the ortho-position of the aniline (B41778) derivative, and a final annulation to form a dihydroquinoline derivative. acs.org

Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). researchgate.netrsc.org The reaction is often catalyzed by acids or bases and proceeds through condensation followed by cyclodehydration to form the quinoline ring. rsc.org A retrosynthetic analysis of this compound would suggest starting materials suitable for a Friedländer-type synthesis. chegg.com

C-H Activation: Modern synthetic methods increasingly rely on C-H activation to construct quinoline scaffolds, offering an efficient and atom-economical approach. Palladium-catalyzed intramolecular C-H alkenylation of N-butenylanilines can selectively produce quinolines or 1,2-dihydroquinolines. nih.gov This process involves a 6-exo-trig cyclization. nih.govehu.es For the synthesis of quinolines, this is followed by the loss of the N-protecting group and aromatization. nih.gov Similarly, silver(I) salts have been shown to catalyze the direct functionalization of a C-H bond in 1,2-dihydro-2,2,4-trimethylquinoline derivatives to form C-N coupled dimers. colab.ws

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricacies of reaction mechanisms involved in quinoline synthesis. These methods allow for the modeling of reaction pathways and the characterization of transition states, offering insights that complement experimental findings.

In the context of annulation reactions, DFT can elucidate the energetics of different cyclization pathways. For a [4+2] cycloaddition, calculations can be performed to investigate the transition states, with computed bond lengths providing a detailed picture of the molecular geometry at this critical point. researchgate.net Such studies can reveal why certain regioisomers are favored over others. For instance, in a modified Combes synthesis producing CF3-substituted quinolines, steric effects of substituents were found to be more influential in the rate-determining electrophilic aromatic annulation step than in the initial nucleophilic addition, a finding that can be quantified through computational modeling. wikipedia.org

Furthermore, theoretical studies on the C-N coupling of 1,2-dihydro-2,2,4-trimethylquinoline derivatives showed that the resulting dimeric structures favor a conformation where the monomer units are oriented nearly perpendicular to each other, stabilized by an intramolecular hydrogen bond. colab.ws DFT calculations are also employed to study the stability of tautomeric mixtures in complex quinoline hybrids, confirming experimental observations from NMR analysis. bohrium.com

The table below shows an example of data that can be obtained from DFT calculations, illustrating the energy barriers for different reaction pathways.

| Reaction Step | Pathway | Calculated Energy Barrier (kcal/mol) |

| Polymerization | Pathway 1 (TS1) | 18.19 |

| Polymerization | Pathway 2 (TS2) | 9.22 |

| Intermediate Crossing | - | 5.87 |

| This table is illustrative, based on data for a polymerization process studied by DFT, showing how computational modeling can quantify and compare different reaction pathways. researchgate.net |

Structure-Property Relationships from Theoretical Perspectives

Theoretical perspectives, primarily through computational methods like DFT, are crucial for understanding the relationship between the molecular structure of this compound and its properties. The specific placement of the three methyl groups on the quinoline core significantly influences its electronic properties and chemical reactivity compared to the parent quinoline molecule.

DFT and time-dependent DFT (TD-DFT) calculations are used to obtain optimized geometries and to analyze electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor that relates to the molecule's stability and reactivity. bohrium.commdpi.com For substituted quinolines, the nature of substituents and the extent of the π-conjugated system play a vital role in determining the HOMO-LUMO gap and, consequently, the electronic absorption spectra. mdpi.com

The electron-withdrawing nature of the quinoline ring system plays a significant role in its electron-transporting capabilities, a property highly desirable in optoelectronic applications. mdpi.com The methyl substituents, being electron-donating groups, modify the electronic environment of the quinoline core. These modifications can be quantified through computational analysis. For example, studies on other substituted quinolines show how different functional groups alter the electronic and steric properties, which in turn modulate stability and biological interactions. nih.gov

Molecular electrostatic potential (MEP) maps, generated through computational analysis, provide a visual representation of the net electrostatic effect of a molecule and can indicate regions susceptible to electrophilic or nucleophilic attack. bohrium.com Furthermore, quantitative structure-property relationship (QSPR) models can be developed using a large set of theoretical descriptors to predict various physicochemical properties when experimental data is scarce. conicet.gov.ar

The table below presents theoretical data for related quinoline compounds, illustrating how electronic properties are analyzed from a computational perspective.

| Compound | EHOMO (eV) (Computed) | ELUMO (eV) (Computed) | Energy Gap (eV) (Computed) |

| Q3 | -5.593 | -1.785 | 3.808 |

| Q4 | -5.546 | -1.745 | 3.801 |

| Q5 | -5.540 | -1.738 | 3.802 |

| Data from DFT calculations (B3LYP/6-311G(d,p) level of theory) on quinoline-carbazole compounds, demonstrating the analysis of frontier molecular orbitals. mdpi.com |

Biological and Pharmaceutical Activity Research of 2,5,7 Trimethylquinoline and Its Derivatives

Antimicrobial Activity

The quinoline (B57606) scaffold is a significant platform in the development of new antimicrobial agents. nih.govmdpi.com Derivatives of 2,5,7-trimethylquinoline have been a subject of interest in the search for novel compounds to combat microbial infections.

Evaluation against Gram-positive and Gram-negative Bacteria

Research into the antibacterial properties of this compound derivatives has shown varied efficacy against both Gram-positive and Gram-negative bacteria. One study synthesized 2,4,7-trimethylquinoline-5-ol and evaluated its antimicrobial activity using the disc diffusion method. scirp.org The compound demonstrated a notable antibacterial effect, particularly against the Gram-positive bacterium Bacillus subtilis. scirp.orgoalib.comresearchgate.net

The study tested the compound against a panel of bacteria. Among the Gram-positive bacteria, the highest microbial impact was observed against Bacillus subtilis (NRS-744) with a 19 mm zone of inhibition. scirp.org This was followed by Staphylococcus aureus (NRRL-B 767) with a 17 mm zone, Micrococcus luteus (ATCC-9341) with a 13 mm zone, and Listeria monocytogenes (ATCC-7644) with a 10 mm zone. scirp.org

In the case of Gram-negative bacteria, the most significant impact was on Salmonella typhimurium (NRRLB-4420) with a 12 mm zone of inhibition. scirp.org Klebsiella pneumoniae and Proteus vulgaris both showed a 10 mm zone of inhibition. scirp.org These findings highlight the potential of 2,4,7-trimethylquinoline-5-ol as a broad-spectrum antibacterial agent.

Antibacterial Activity of 2,4,7-Trimethylquinoline-5-ol

| Bacterium | Type | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis (NRS-744) | Gram-positive | 19 |

| Staphylococcus aureus (NRRL-B 767) | Gram-positive | 17 |

| Micrococcus luteus (ATCC-9341) | Gram-positive | 13 |

| Listeria monocytogenes (ATCC-7644) | Gram-positive | 10 |

| Salmonella typhimurium (NRRLB-4420) | Gram-negative | 12 |

| Klebsiella pneumoniae | Gram-negative | 10 |

| Proteus vulgaris | Gram-negative | 10 |

Antifungal Properties

In addition to antibacterial activity, quinoline derivatives have been investigated for their antifungal properties. nih.govnih.govnih.gov The synthesized compound 2,4,7-trimethylquinoline-5-ol was also tested for its effect on the fungus Candida albicans. scirp.orgoalib.comresearchgate.net The results indicated that this compound possesses antifungal activity against this particular yeast. scirp.org While the specific zone of inhibition for Candida albicans was not detailed in the primary text, its inclusion in the list of susceptible microorganisms underscores the broad-spectrum antimicrobial potential of this derivative. scirp.org

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are multifaceted and can involve various cellular targets. While the specific mechanism for this compound was not explicitly detailed in the provided search results, the broader class of quinoline derivatives is known to act through several pathways.

One established mechanism for quinolone antibiotics, a related class of compounds, is the inhibition of bacterial DNA gyrase and topoisomerase IV. brieflands.comsemanticscholar.org These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Their inhibition leads to a disruption of these essential processes, ultimately resulting in bacterial cell death. semanticscholar.org

Another potential mechanism of action for quinoline derivatives is the disruption of bacterial cell membranes and the inhibition of essential enzymes. This can lead to leakage of cellular contents and a breakdown of metabolic processes necessary for bacterial survival.

Furthermore, some quinoline-2-one derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and some amino acids in bacteria. nih.gov For instance, compound 6c, a quinoline-2-one derivative, was found to be a more potent inhibitor of DHFR than the standard drug trimethoprim. nih.gov

Anticancer and Cytotoxic Activity

Quinoline and its derivatives are a significant class of heterocyclic compounds that have been extensively studied for their potential as anticancer agents. nih.govmdpi.comarabjchem.orgorientjchem.org They have been shown to exhibit a wide range of biological activities, including the ability to induce apoptosis and inhibit the proliferation of cancer cells. arabjchem.org

Effects on Various Cancer Cell Lines

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. For example, a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives and (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline analogs were synthesized and tested for their in vitro antiproliferative activities against four human cancer cell lines: MCF-7 (breast cancer), MCF-7/MX (drug-resistant breast cancer), A2780 (ovarian cancer), and A2780/RCIS (drug-resistant ovarian cancer), as well as a normal human umbilical vein endothelial cell line (HUVEC). nih.gov

Among the synthesized compounds, 7e and 7f demonstrated significant cytotoxic activity against all four cancer cell lines, with IC₅₀ values ranging from 5.02 to 35.75 μM. nih.gov Notably, these compounds showed higher cytotoxicity against the resistant cancer cell lines (A2780/RCIS and MCF-7/MX) compared to their parental counterparts. nih.gov Another compound, 9f, also exhibited significant cytotoxic effects, particularly in the resistant cell lines. nih.gov

In another study, a novel quinoline derivative, 91b1, showed a dose-dependent inhibitory effect on several cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), KYSE150 (esophageal cancer), and KYSE450 (esophageal cancer). mdpi.com

Furthermore, quinoline-based dihydrazone derivatives were synthesized and evaluated for their anticancer activity against human gastric cancer cell line BGC-823, human hepatoma cell line BEL-7402, human breast cancer cell line MCF-7, and human lung adenocarcinoma cell line A549. rsc.org All tested compounds showed significant antiproliferative activity with IC₅₀ values ranging from 7.01 to 34.32 μM, and importantly, they did not exhibit obvious cytotoxicity to the normal human liver cell line HL-7702. rsc.org Compounds 3b and 3c were particularly potent against MCF-7 cells. rsc.org

Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 7e | MCF-7 | Not specified |

| MCF-7/MX | Not specified | |

| A2780 | Not specified | |

| A2780/RCIS | Not specified | |

| 7f | MCF-7 | Not specified |

| MCF-7/MX | Not specified | |

| A2780 | Not specified | |

| A2780/RCIS | Not specified | |

| 9f | A2780/RCIS | Not specified |

| MCF-7/MX | Not specified | |

| 3b | MCF-7 | 7.016 |

| 3c | MCF-7 | 7.05 |

Induction of Apoptosis and Inhibition of Cell Proliferation

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govnih.govnih.gov For instance, 2,4,6-Trimethylquinoline (B1265806) (TMQ) has been shown to induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer and HT-29 colon cancer cell lines by activating caspase pathways.

Further research on quinoline-based dihydrazone derivatives (compounds 3b and 3c) revealed that they could induce apoptosis in MCF-7 cells in a dose-dependent manner. rsc.org This was confirmed through AO/EB double staining, flow cytometry, and the detection of reactive oxygen species (ROS), suggesting that these compounds may bind to DNA and that CDK2 could be one of their targets. rsc.org

Similarly, thymoquinone, a compound with a structure related to quinoline derivatives, has been shown to inhibit proliferation and induce apoptosis in leukemic cells. nih.gov Its mechanism involves the upregulation of TGFβ1, p53, and p21, and the downregulation of TGF-α and Bcl-2α. nih.gov Another study on dihydro-pyranochromene derivatives, which share structural similarities, also demonstrated the induction of apoptosis in K562 human leukemia cells through the upregulation and activation of caspase-3. nih.gov These findings collectively highlight the potential of quinoline derivatives to target key pathways involved in cancer cell survival and proliferation. nih.govnih.gov

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a key strategy in cancer therapy. Certain quinoline-based compounds have been identified as effective inhibitors of the proteasome.

Research has shown that polysubstituted 3-(quinazol-2-yl)-quinolines can inhibit the human 20S proteasome. researchgate.net These complex heterocyclic systems are synthesized through methods like SNAr reactions and aluminum chloride-mediated C-C bond formation. researchgate.net Furthermore, simpler quinoline structures and their analogs, such as 8-hydroxyquinoline (B1678124) (8-OHQ) and clioquinol, have been found to inhibit proteasomal activity, particularly when combined with copper. researchgate.net This inhibition of proteasome function has been linked to the suppression of cancer cell proliferation. researchgate.net

In the context of prostate cancer, novel Schiff base copper complexes derived from quinoline-2-carboxaldehyde demonstrate significant, dose-dependent proapoptotic and antiproliferative activity. acs.org One of the most potent compounds from this series, quinoline thiosemicarbazone 2 (FPA-137), was found to inhibit proteasome activity in intact PC-3 and LNCaP human prostate cancer cells with IC₅₀ values of 4 µM and 3.2 µM, respectively. acs.org These findings highlight the potential of quinoline derivatives as a structural basis for developing new proteasome-inhibiting anticancer agents. researchgate.netacs.org

Table 1: Quinoline Derivatives as Proteasome Inhibitors This table is interactive. Click on the headers to sort.

| Compound Class | Example Compound | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 3-(Quinazol-2-yl)-quinolines | Polysubstituted derivatives | Human 20S proteasome | Direct inhibition of proteasomal activity. | researchgate.net |

| 8-Hydroxyquinolines | 8-Hydroxyquinoline (8-OHQ), Clioquinol | Cultured human cancer cells | Inhibit proteasomal activity, especially when complexed with copper. | researchgate.net |

Antioxidant Properties

The quinoline scaffold is a recurring motif in compounds exhibiting significant antioxidant activity. ingentaconnect.com These derivatives combat oxidative stress, an imbalance between pro-oxidants and antioxidants that can lead to tissue damage and various diseases, through several mechanisms. scielo.brmdpi.com

The antioxidant potential of quinoline derivatives has been evaluated using various in vitro assays. scielo.br Studies on novel 2-phenyl-quinoline analogs and other derivatives have demonstrated their capacity for radical scavenging, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.gov In some cases, newly synthesized quinoline compounds have shown antioxidant activity superior to that of standard antioxidants like gallic acid. nih.gov For instance, certain quinoline-4-arylamine analogues have been identified as excellent free radical scavengers. nih.gov

Computational studies have also been employed to predict the antioxidant efficiency of quinoline derivatives. mdpi.comnih.gov Parameters such as ionization potential (IP) and bond dissociation energies (BDE) are used to assess a compound's ability to donate an electron or a hydrogen atom, which are key actions in radical scavenging processes. mdpi.comnih.gov These theoretical models have identified promising quinoline derivatives that are predicted to be more efficient than the reference compound Trolox. mdpi.comnih.gov

Table 2: Antioxidant Activity of Selected Quinoline Derivatives This table is interactive. Click on the headers to sort.

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Quinoline derivatives (with and without selenium) | Lipid peroxidation | Reduced lipid peroxidation in liver and brain tissue. scielo.brresearchgate.net | scielo.brresearchgate.net |

| Quinoline derivatives | DPPH radical scavenging | Compound 3 showed an IC₅₀ of 2.19 µM, more active than standard gallic acid. | nih.gov |

| Quinoline-4-arylamines | NO radical scavenging | Compound with N-(2-hydroxyethyl)piperazine moiety had an IC₅₀ of 0.28 mM. | nih.gov |

| Isoindoline-pyridine derivatives | DPPH, ABTS, superoxide (B77818) anion radicals | Compound 7d showed significant antioxidant activity with EC₅₀ values of 0.65, 0.52, and 0.93 mM, respectively. | mdpi.com |

Beyond simple chemical assays, quinoline derivatives have demonstrated the ability to reduce oxidative stress within biological systems. A key indicator of oxidative damage is lipid peroxidation, and studies have shown that certain quinoline derivatives can effectively inhibit this process. scielo.brresearchgate.net For example, in in vitro tests using liver and brain tissues, specific quinoline compounds significantly reduced lipid peroxidation levels. scielo.brresearchgate.net One derivative, at a concentration of 100 µM, was able to reduce lipid peroxidation in the liver back to control levels. scielo.brresearchgate.net This protective effect underscores the potential of these compounds to mitigate the cellular damage caused by reactive oxygen species in biological environments.

The neuroprotective potential of quinoline derivatives is also closely linked to their antioxidant capabilities. mdpi.com Oxidative stress is a major factor in the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. mdpi.comnih.gov By scavenging free radicals, quinoline-based compounds could help protect neural tissues from oxidative damage, positioning them as potential therapeutic agents for these disorders. mdpi.comnih.gov

Anti-inflammatory and Analgesic Activities

Quinoline and its derivatives have been consistently reported to possess both anti-inflammatory and analgesic (pain-killing) properties. researchgate.netresearchgate.net Research has explored a variety of substituted quinolines for their efficacy in preclinical models of pain and inflammation. nih.gov

A study investigating a new class of quinoline derivatives found a link between their antioxidant effects and their antinociceptive and anti-inflammatory actions in a formalin-induced pain model in mice. scielo.brresearchgate.net Similarly, newly synthesized quinoline derivatives fused with other heterocyclic systems, such as pyrane, have shown significant anti-inflammatory and analgesic effects comparable to the well-known drug diclofenac (B195802) sodium in carrageenan-induced paw edema and writhing assays. researchgate.net

The synthesis of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives has yielded compounds with potent anti-inflammatory and analgesic activities. nih.gov Docking studies on other quinoline hybrids suggest that their mechanism of action may involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, various 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have demonstrated high analgesic activity in the "acetic acid-induced writhing" model. najah.edu These findings indicate that the quinoline scaffold is a promising starting point for the development of new pain and inflammation therapies. researchgate.netnih.gov

Other Reported Biological Activities (e.g., antimalarial, antidiabetic, antihypertensive, antiplatelet, anticonvulsant)

The versatility of the quinoline scaffold is evident in the broad spectrum of other biological activities reported for its derivatives. semanticscholar.orgnih.gov

Antimalarial Activity: Quinoline-based compounds are historically significant as antimalarials, and research continues to yield new derivatives with high efficacy. mdpi.com Synthetic quinolines have shown promising activity against Plasmodium falciparum, including strains resistant to chloroquine (B1663885). nih.gov Studies have identified novel dihydropyrimidine (B8664642) derivatives with quinolinyl residues that exhibit excellent antimalarial activity, with some compounds showing higher potency than chloroquine itself. mdpi.com The mechanism often involves disrupting the parasite's heme detoxification pathway. scielo.org.za

Antidiabetic Activity: Several classes of quinoline derivatives have been investigated as potential agents for managing type 2 diabetes. nih.govsemanticscholar.org They have been shown to act as inhibitors of protein glycation, a process implicated in diabetic complications. nih.gov Other derivatives function as inhibitors of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. mdpi.comsemanticscholar.orgmdpi.com

Antihypertensive and Anticonvulsant Activities: The quinoline core is found in molecules with antihypertensive properties. semanticscholar.org Additionally, certain quinoline derivatives have been reported to possess anticonvulsant and other central nervous system (CNS) activities. researchgate.netijpp.com For instance, 4-amino quinoline is noted for its anticonvulsant properties. ijpp.com

Antiplatelet Activity: A significant body of research points to the potent antiplatelet activity of quinoline derivatives. nih.govnih.gov Various oxime- and amide-containing quinolin-2(1H)-one derivatives effectively inhibit platelet aggregation induced by agents like collagen and arachidonic acid. nih.gov In one study, a 4-alkoxy derivative of 2-phenylquinoline (B181262) was found to be approximately three times more active than indomethacin (B1671933) as an antiplatelet agent. nih.gov The mechanism may involve the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. nih.gov

Table 3: Antiplatelet Activity of Selected Quinoline Derivatives This table is interactive. Click on the headers to sort.

| Compound/Derivative Class | Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|

| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) | Inhibition of AA-induced platelet aggregation | 0.58 µM | nih.gov |